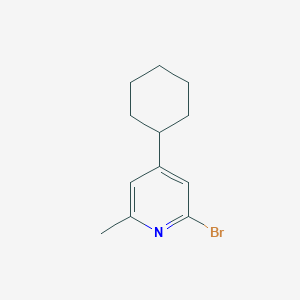

2-Bromo-4-cyclohexyl-6-methylpyridine

Description

Significance of Pyridine (B92270) Scaffolds in Organic Synthesis and Chemical Sciences

Pyridine and its derivatives are integral to numerous applications, from their use as ligands in organometallic catalysis to their incorporation into functional nanomaterials. nih.gov The pyridine nucleus is a common motif in natural products, including essential vitamins like niacin and alkaloids. nih.gov In the pharmaceutical industry, the pyridine scaffold is one of the most prevalent nitrogen-containing heterocycles found in FDA-approved drugs, valued for its ability to improve the water solubility of potential drug molecules. lifechemicals.comresearchgate.net This has led to the discovery of a wide range of therapeutic agents with diverse applications. lifechemicals.comresearchgate.net The versatility of the pyridine ring allows for its conversion into a multitude of functional derivatives, making it a highly sought-after component in drug design and synthesis. nih.gov

Overview of Brominated Pyridine Derivatives in Contemporary Research

The introduction of a bromine atom onto the pyridine ring significantly enhances its synthetic utility. Brominated pyridines are key intermediates in a variety of cross-coupling reactions, such as the Suzuki-Miyaura coupling, which are fundamental to the construction of complex organic molecules. researchgate.net The bromine atom can serve as a handle for the introduction of various functional groups, allowing for the late-stage modification of molecules. researchgate.net This reactivity makes brominated pyridine derivatives valuable precursors in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. chemimpex.com Research into brominated pyridines also extends to their potential biological activities, with some brominated products showing notable antitumor properties. researchgate.net

Structural and Synthetic Challenges Posed by 2-Bromo-4-cyclohexyl-6-methylpyridine

While the pyridine scaffold is widely utilized, the synthesis of highly substituted derivatives like this compound presents notable challenges. The regioselective functionalization of the pyridine ring can be difficult to control due to its intrinsic electronic properties. researchgate.net Classical synthetic methods for pyridine synthesis often have limitations in scope and may require specific activating groups. nih.gov

Due to the limited specific research on this compound, a comparative analysis of related, well-documented compounds is necessary to infer its potential properties. The following table outlines the physicochemical properties of similar brominated methylpyridines.

| Property | 2-Bromo-6-methylpyridine (B113505) | 2-Bromo-4-methylpyridine |

| Molecular Formula | C₆H₆BrN | C₆H₆BrN |

| Molecular Weight | 172.02 g/mol | 172.02 g/mol |

| Boiling Point | 102-103 °C at 20 mmHg | 87 °C at 10 mmHg |

| Density | 1.512 g/mL at 25 °C | 1.545 g/mL at 25 °C |

| Refractive Index | n20/D 1.562 | n20/D 1.561 |

| CAS Number | 5315-25-3 | 4926-28-7 |

This table presents data for structurally related compounds to provide context for the potential properties of this compound.

The synthesis of this compound would likely require a multi-step approach. A potential, though unverified, synthetic pathway could involve the initial synthesis of a substituted pyridine ring followed by bromination. For instance, the synthesis of 2-Bromo-6-methylpyridine has been reported from 2-Amino-6-methylpyridine. chemicalbook.com A similar strategy for this compound would necessitate the synthesis of the corresponding 4-cyclohexyl-6-methylpyridin-2-amine precursor, which itself presents a synthetic challenge.

Structure

3D Structure

Properties

Molecular Formula |

C12H16BrN |

|---|---|

Molecular Weight |

254.17 g/mol |

IUPAC Name |

2-bromo-4-cyclohexyl-6-methylpyridine |

InChI |

InChI=1S/C12H16BrN/c1-9-7-11(8-12(13)14-9)10-5-3-2-4-6-10/h7-8,10H,2-6H2,1H3 |

InChI Key |

FPAVJSGWHATYEZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=CC(=N1)Br)C2CCCCC2 |

Origin of Product |

United States |

Reactivity and Mechanistic Studies of 2 Bromo 4 Cyclohexyl 6 Methylpyridine

Cross-Coupling Reactions Involving the C-Br Bond

The carbon-bromine bond at the 2-position of the pyridine (B92270) ring is a key site for the formation of new carbon-carbon and carbon-heteroatom bonds through transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in medicinal chemistry and materials science for the construction of complex molecular architectures.

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heteroaromatic halides. For 2-bromo-4-cyclohexyl-6-methylpyridine, these reactions would involve the coupling of an organometallic reagent with the pyridine derivative in the presence of a palladium catalyst.

Suzuki-Miyaura Coupling: This reaction involves the coupling of an organoboron reagent (boronic acid or boronic ester) with the bromopyridine. While specific studies on this compound are not prevalent in the literature, the reactivity of similar bromopyridine systems has been extensively studied. For instance, the Suzuki-Miyaura cross-coupling of 5-bromo-2-methylpyridin-3-amine (B1289001) with various arylboronic acids has been successfully achieved using a Pd(PPh₃)₄ catalyst and a base like K₃PO₄ in a 1,4-dioxane/water solvent system. nih.gov Similarly, 3,4,5-tribromo-2,6-dimethylpyridine (B2990383) has been shown to undergo regio- and atropselective Suzuki-Miyaura cross-coupling reactions. beilstein-journals.org Based on these analogous systems, it is expected that this compound would readily participate in Suzuki-Miyaura coupling reactions under similar conditions. The general mechanism involves the oxidative addition of the bromopyridine to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org

Table 1: Plausible Reaction Parameters for Suzuki-Miyaura Coupling of this compound

| Parameter | Condition | Rationale/Reference |

| Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, PdCl₂(dppf) | Commonly used for bromopyridines. nih.govresearchgate.net |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Essential for the activation of the organoboron reagent. researchgate.netwikipedia.org |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF | Biphasic or polar aprotic solvents are typically effective. wikipedia.org |

| Temperature | 80-120 °C | Sufficient to drive the catalytic cycle. |

Negishi Coupling: The Negishi coupling utilizes organozinc reagents, which are known for their high reactivity and functional group tolerance. wikipedia.org This reaction is particularly useful for coupling with alkyl, alkenyl, aryl, and heteroaryl zinc reagents. The general scope of the Negishi reaction is broad, allowing for the formation of C(sp³)-C(sp²), C(sp²)-C(sp²), and C(sp)-C(sp²) bonds. wikipedia.org While direct examples with this compound are scarce, the coupling of secondary alkylzinc halides with aryl bromides has been demonstrated to be efficient. nih.gov Given the structure of the target molecule, it could serve as the electrophilic partner in a Negishi coupling.

Table 2: Potential Organozinc Reagents for Negishi Coupling with this compound

| Organozinc Reagent | Expected Product Type | Reference on Similar Couplings |

| Alkylzinc halide (e.g., Cyclohexylzinc bromide) | 2-Alkyl-4-cyclohexyl-6-methylpyridine | nih.gov |

| Arylzinc halide (e.g., Phenylzinc chloride) | 2-Aryl-4-cyclohexyl-6-methylpyridine | wikipedia.org |

| Alkenylzinc halide (e.g., Vinylzinc bromide) | 2-Alkenyl-4-cyclohexyl-6-methylpyridine | wikipedia.org |

Stille Coupling: The Stille reaction employs organostannane reagents and is known for its tolerance to a wide variety of functional groups, as organostannanes are stable to air and moisture. wikipedia.org The reaction typically proceeds under mild conditions. libretexts.org Functionalized 2,2'-bipyridines and 2,2':6',2''-terpyridines have been synthesized in high yields using Stille-type cross-coupling procedures. acs.org This suggests that this compound would be a suitable substrate for Stille coupling to introduce various organic moieties at the 2-position. A common side reaction can be the homocoupling of the organostannane reagent. wikipedia.org

Besides palladium, other transition metals like nickel and copper can also catalyze cross-coupling reactions of bromopyridines.

Nickel-Catalyzed Coupling: Nickel catalysts are often a more cost-effective alternative to palladium and can exhibit unique reactivity. Nickel-catalyzed Negishi-type couplings are well-established. wikipedia.org Furthermore, nickel can catalyze the cross-coupling of unactivated alkyl halides, which could be relevant for transformations involving the substituents. nih.gov

Copper-Catalyzed Coupling: Copper-catalyzed reactions, such as the Ullmann condensation, are traditionally used for forming carbon-heteroatom bonds. More recently, copper has been used in conjunction with palladium in some cross-coupling reactions to enhance reaction rates. researchgate.net

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

The electron-deficient nature of the pyridine ring makes it susceptible to nucleophilic aromatic substitution (SNAᵣ), particularly at the positions ortho and para to the nitrogen atom (positions 2, 4, and 6). In this compound, the bromine atom at the 2-position is a potential leaving group for SNAᵣ.

The reaction of 3-bromo-4-nitropyridine (B1272033) with amines has been shown to result in nucleophilic substitution. princeton.edu In the case of pyridinium (B92312) ions, the reactivity order for halide leaving groups can differ from the typical "element effect" observed in other SNAᵣ reactions, with bromo-substituted pyridiniums showing comparable reactivity to their chloro- and iodo- counterparts. youtube.com Strong nucleophiles such as alkoxides, amides, and thiolates would be expected to displace the bromide from the 2-position of this compound, especially under forcing conditions or if the pyridine nitrogen is activated (e.g., by N-oxidation).

Electrophilic Aromatic Substitution Reactions

Electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult due to the deactivating effect of the electronegative nitrogen atom. The nitrogen atom can also be protonated or coordinate to a Lewis acid under typical EAS conditions, further deactivating the ring. youtube.com When EAS does occur, it preferentially takes place at the 3- and 5-positions, which are meta to the nitrogen atom, as this avoids the formation of a destabilized cationic intermediate with a positive charge on the nitrogen.

For this compound, the presence of two alkyl groups (cyclohexyl and methyl) provides some activation to the ring. However, the deactivating effect of the nitrogen and the bromine atom would still make EAS challenging. If the reaction were to proceed, substitution would be expected at the 3- or 5-position.

Transformations Involving the Cyclohexyl Substituent

The cyclohexyl group is a saturated aliphatic substituent and is generally less reactive than the aromatic pyridine ring. However, it can undergo transformations under specific conditions.

Oxidation: The cyclohexyl group can be oxidized to a cyclohexenyl or phenyl group under certain catalytic conditions. The oxidation of cyclohexane (B81311) to cyclohexanol (B46403) and cyclohexanone (B45756) is an industrial process, and similar transformations could potentially be applied to the cyclohexyl substituent on the pyridine ring. acs.org The reaction of quinoline-based oxenium cations with cyclohexane has been shown to involve hydride abstraction from the cyclohexane. chemicalbook.com

Functional Group Interconversions at the Methyl Group

The methyl group at the 6-position of the pyridine ring offers another site for functionalization.

Oxidation: The methyl group can be oxidized to a carboxylic acid. For example, methylpyridines can be oxidized to pyridine carboxylic acids using a halogen oxidizing agent in the presence of water and actinic radiation. nih.gov

Bromination: The methyl group can be halogenated, typically via a radical mechanism. For instance, bromination of methyl groups on dihydropyridine (B1217469) rings has been achieved using N-bromosuccinimide (NBS). wikipedia.org This would convert the methyl group into a bromomethyl group, which is a versatile intermediate for further nucleophilic substitution reactions.

Reaction Mechanism Elucidation via Experimental and Computational Approaches

The elucidation of reaction mechanisms involving this compound, a sterically hindered and electronically modulated heterocyclic compound, relies on a combination of experimental investigations and computational modeling. While specific studies on this exact molecule are not extensively documented in publicly available literature, a comprehensive understanding of its reactivity can be inferred from mechanistic studies of analogous 2-bromopyridine (B144113) derivatives. These studies provide a foundational framework for predicting and interpreting the mechanistic pathways of this compound in various organic transformations.

Experimental approaches to unraveling the reaction mechanisms of substituted 2-bromopyridines often involve kinetic studies, isolation and characterization of intermediates, and isotopic labeling experiments. These methods provide tangible evidence of the sequence of elementary steps, the nature of transient species, and the rate-determining step of a reaction.

A significant area of reactivity for 2-bromopyridines is their participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The generally accepted mechanism for this reaction, which can be extrapolated to this compound, involves a catalytic cycle comprising three key steps: oxidative addition, transmetalation, and reductive elimination.

Table 1: Key Mechanistic Steps in the Suzuki-Miyaura Coupling of a Generic 2-Bromopyridine

| Step | Description | Key Intermediates | Influence of Substituents (Cyclohexyl, Methyl) |

| Oxidative Addition | The 2-bromopyridine substrate reacts with a low-valent palladium(0) complex to form a square planar palladium(II) intermediate. | Aryl-Pd(II)-Halide complex | The bulky cyclohexyl and methyl groups can sterically hinder the approach of the palladium catalyst, potentially slowing the rate of this step. |

| Transmetalation | The organoboron reagent (e.g., a boronic acid) transfers its organic group to the palladium(II) complex, typically facilitated by a base. | Aryl-Pd(II)-Aryl' complex | The steric hindrance from the substituents may influence the rate of ligand exchange and the subsequent transfer of the aryl group from boron to palladium. |

| Reductive Elimination | The two organic groups on the palladium(II) complex couple and are eliminated to form the new C-C bond, regenerating the palladium(0) catalyst. | Biaryl product, Pd(0) catalyst | The steric bulk of the substituents can facilitate this step by promoting the collapse of the palladium complex to relieve steric strain. |

Computational studies on sterically hindered biaryl synthesis via Suzuki-M iyaura coupling have highlighted the crucial role of ligand design in overcoming the challenges posed by bulky substrates. nih.gov For a substrate like this compound, the choice of phosphine (B1218219) ligand on the palladium catalyst would be critical in facilitating the oxidative addition and transmetalation steps. Bulky, electron-rich phosphine ligands are often employed to promote the formation of the active monoligated Pd(0) species and to stabilize the resulting intermediates.

Another important class of reactions for 2-bromopyridines is their conversion to 2-pyridones. Mechanistic studies on ruthenium-catalyzed domino reactions of 2-bromopyridines suggest a pathway involving consecutive oxygen incorporation, a Buchwald-Hartwig-type amination, and C-H bond activation. researchgate.net In the context of this compound, the electronic effects of the alkyl substituents (electron-donating) would likely influence the reactivity of the pyridine ring and the intermediates formed during such a catalytic cycle.

Table 2: Plausible Mechanistic Pathway for the Formation of a 2-Pyridone from a Substituted 2-Bromopyridine

| Step | Description | Proposed Intermediate | Influence of Cyclohexyl and Methyl Groups |

| Oxygen Incorporation | The reaction is initiated by the incorporation of an oxygen atom onto the pyridine ring, often from a carbonate source in the reaction mixture. | 2-bromo-pyridone derivative | The electron-donating nature of the alkyl groups may affect the electrophilicity of the pyridine ring and the rate of this initial step. |

| Buchwald-Hartwig Amination | A C-N bond is formed via a palladium- or other transition-metal-catalyzed cross-coupling reaction. | N-aryl-2-pyridone | The steric hindrance around the bromine atom could impact the efficiency of the catalyst in facilitating this amination step. |

| C-H Activation | Subsequent intramolecular or intermolecular C-H activation and functionalization can lead to more complex pyridone structures. | Functionalized 2-pyridone | The presence of the cyclohexyl and methyl groups provides specific C-H bonds that could be targeted for activation, potentially leading to regioselective functionalization. |

The combination of experimental data from related systems and computational modeling allows for the construction of detailed mechanistic hypotheses for the reactions of this compound. Future experimental and computational studies specifically targeting this molecule are necessary to validate and refine these proposed mechanisms, providing a more precise understanding of its chemical behavior.

Derivatization and Design of Advanced Pyridine Architectures from 2 Bromo 4 Cyclohexyl 6 Methylpyridine

Synthesis of Novel Polyfunctionalized Pyridine (B92270) Derivatives

The bromine atom at the 2-position of the pyridine ring is the primary handle for derivatization, being particularly susceptible to a variety of cross-coupling reactions. This reactivity allows for the introduction of a wide range of substituents, transforming the initial building block into more complex, polyfunctionalized pyridine derivatives.

One of the most powerful methods for this transformation is the Suzuki-Miyaura cross-coupling reaction . researchgate.netacs.org This palladium-catalyzed reaction enables the formation of a carbon-carbon bond between the 2-position of the pyridine and a variety of organoboron reagents. By employing different aryl, heteroaryl, or vinyl boronic acids or esters, a diverse library of 2-substituted pyridine derivatives can be synthesized. For instance, coupling with phenylboronic acid would yield 4-cyclohexyl-6-methyl-2-phenylpyridine, a core structure found in various functional materials.

Similarly, the Stille cross-coupling offers another avenue for C-C bond formation, utilizing organotin reagents. nih.govmdpi.com This method is known for its tolerance of a wide range of functional groups, making it suitable for the synthesis of complex molecules. The reaction of 2-Bromo-4-cyclohexyl-6-methylpyridine with various organostannanes can introduce alkyl, alkenyl, and aryl groups at the 2-position.

For the introduction of nitrogen-based functionalities, the Buchwald-Hartwig amination is an indispensable tool. This palladium-catalyzed reaction facilitates the formation of C-N bonds, allowing for the synthesis of a variety of 2-aminopyridine (B139424) derivatives. By reacting the parent compound with primary or secondary amines, an array of substituted amines can be installed at the 2-position, which are valuable precursors for pharmacologically active compounds and ligands.

The following table summarizes representative examples of these derivatization reactions:

| Reaction Type | Reagent | Catalyst System | Product |

| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 4-cyclohexyl-6-methyl-2-phenylpyridine |

| Stille Coupling | Tributyl(vinyl)tin | Pd(PPh₃)₄ | 4-cyclohexyl-6-methyl-2-vinylpyridine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / BINAP / NaOt-Bu | N-(4-cyclohexyl-6-methylpyridin-2-yl)aniline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI / Et₃N | 4-cyclohexyl-6-methyl-2-(phenylethynyl)pyridine |

These reactions collectively demonstrate the utility of this compound as a versatile precursor for a wide range of polyfunctionalized pyridine derivatives, each with unique electronic and steric properties poised for further application.

Design and Preparation of Ligands for Coordination Chemistry

Pyridine-based ligands are ubiquitous in coordination chemistry due to the predictable and robust coordination of the pyridine nitrogen to metal centers. acs.orgrsc.org The derivatization of this compound opens up possibilities for creating novel mono- and bidentate ligands with tailored properties.

By introducing a secondary coordination site at the 2-position, bidentate ligands can be readily prepared. For example, a Suzuki coupling with 2-pyridylboronic acid would yield 2,2'-bipyridine, a classic chelating ligand. The presence of the cyclohexyl and methyl groups on one of the pyridine rings would impart significant steric bulk, influencing the coordination geometry and reactivity of the resulting metal complexes.

Another strategy involves the introduction of phosphine (B1218219) groups, which are excellent ligands for a variety of transition metals. This can be achieved through a coupling reaction with a phosphine-containing reagent, such as diphenylphosphine, to yield a P,N-bidentate ligand. Such ligands are of great interest in catalysis. acs.org

The following table provides examples of potential ligands derived from this compound and their potential applications in coordination chemistry:

| Ligand Type | Synthetic Route from Parent Compound | Potential Metal Complexes | Potential Applications |

| Bidentate N,N | Suzuki coupling with 2-pyridylboronic acid | Ruthenium(II), Iridium(III) | Photoredox catalysis, OLEDs |

| Bidentate P,N | Coupling with diphenylphosphine | Palladium(II), Platinum(II) | Cross-coupling catalysis |

| Monodentate N | Direct use of a 2-amino derivative | Copper(I), Silver(I) | Luminescent materials |

The steric hindrance provided by the 4-cyclohexyl group can be strategically employed to create specific coordination environments, potentially leading to catalysts with enhanced selectivity or stability.

Utilization as a Building Block in Complex Organic Synthesis

Substituted pyridines are valuable building blocks in the synthesis of complex organic molecules, including natural products and pharmaceuticals. lifechemicals.comnih.gov The unique substitution pattern of this compound makes it an attractive starting material for the construction of more elaborate molecular frameworks.

The bromo group can be converted to a lithiated species via halogen-metal exchange, which can then act as a nucleophile in reactions with various electrophiles. wikipedia.org This allows for the introduction of a wide range of functional groups and the formation of new carbon-carbon bonds. For instance, reaction with an aldehyde would yield a secondary alcohol, a versatile functional group for further transformations.

Furthermore, the pyridine ring itself can participate in cycloaddition reactions, although this is less common. More frequently, the substituents introduced via derivatization of the bromo group are the sites of further synthetic elaboration. For example, a vinyl group introduced via a Stille coupling could serve as a diene in a Diels-Alder reaction, enabling the rapid construction of complex polycyclic systems.

The following table illustrates the potential use of this compound as a building block in multi-step syntheses:

| Intermediate | Transformation | Subsequent Reaction | Target Molecular Scaffold |

| 2-Lithiated pyridine | Reaction with an epoxide | Ring-opening and further functionalization | Polyketide-like fragments |

| 2-Vinylpyridine derivative | Diels-Alder reaction | Aromatization or further modification | Fused heterocyclic systems |

| 2-Aminopyridine derivative | Amide coupling with a chiral acid | Cyclization | Chiral ligands or bioactive molecules |

The modular nature of the derivatization of this compound allows for a divergent synthetic approach, where a common intermediate can be used to access a variety of complex target molecules.

Construction of Supramolecular Assemblies

Supramolecular chemistry relies on non-covalent interactions to construct large, well-defined molecular assemblies. Pyridine-containing molecules are excellent candidates for this purpose due to their ability to participate in hydrogen bonding (if appropriate functional groups are present), metal coordination, and π-π stacking interactions. mdpi.comnih.govoup.com

Derivatives of this compound can be designed to self-assemble into a variety of supramolecular structures. For instance, the introduction of a carboxylic acid at the 2-position (via lithiation and reaction with CO₂) would create a molecule capable of forming hydrogen-bonded dimers or polymers.

Alternatively, the pyridine nitrogen can be used to coordinate to metal ions, forming discrete coordination complexes or extended metal-organic frameworks (MOFs). mdpi.com The steric bulk of the cyclohexyl group would play a crucial role in directing the self-assembly process, potentially leading to the formation of unique and predictable architectures.

The following table outlines potential supramolecular assemblies that could be constructed from derivatives of this compound:

| Derivative | Key Interaction | Resulting Assembly | Potential Function |

| 2-Carboxypyridine | Hydrogen bonding | Dimers, catemers | Molecular recognition |

| 2-(4-pyridyl)pyridine | Metal coordination | Coordination cages, polymers | Gas storage, catalysis |

| 2-Arylpyridine with extended π-system | π-π stacking | Self-assembled stacks | Organic electronics |

The ability to precisely control the functional groups on the pyridine ring allows for the rational design of molecules that will self-assemble into complex and functional supramolecular systems.

Advanced Spectroscopic Characterization and Structural Elucidation of 2 Bromo 4 Cyclohexyl 6 Methylpyridine and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For 2-bromo-4-cyclohexyl-6-methylpyridine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR techniques would provide a complete picture of its molecular structure and stereochemistry.

Advanced 1D and 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A comprehensive analysis of this compound would involve several key NMR experiments:

¹H NMR: The 1D proton NMR spectrum would provide initial information about the chemical environment of the hydrogen atoms. We can predict the approximate chemical shifts based on related structures such as 2-bromo-6-methylpyridine (B113505) and 4-cyclohexylpyridine. The two aromatic protons on the pyridine (B92270) ring would appear as singlets in the aromatic region (likely between δ 7.0 and 8.0 ppm). The protons of the cyclohexyl group would resonate in the aliphatic region (typically δ 1.2-2.6 ppm), with the methine proton attached to the pyridine ring appearing at the most downfield position within this group due to the deshielding effect of the aromatic ring. The methyl group protons would likely appear as a singlet in the upfield region (around δ 2.5 ppm).

¹³C NMR: The carbon NMR spectrum would show distinct signals for each unique carbon atom. The pyridine ring carbons would resonate in the downfield region (δ 120-160 ppm), with the carbon bearing the bromine atom being significantly influenced. The cyclohexyl carbons would appear in the aliphatic region (δ 25-45 ppm), and the methyl carbon would be found in the upfield region (around δ 20-25 ppm).

COSY (Correlation Spectroscopy): This 2D experiment would reveal proton-proton (¹H-¹H) couplings within the molecule. Crucially, it would show correlations between the methine proton of the cyclohexyl ring and the adjacent methylene (B1212753) protons, as well as couplings between the different protons within the cyclohexyl ring, helping to trace the carbon chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the ¹³C signals for each protonated carbon by correlating the proton signals with their attached carbons. For example, the signals for the CH, CH₂, and CH₃ groups would be clearly identified.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for connecting different fragments of the molecule. For instance, correlations would be expected between the methine proton of the cyclohexyl group and the C4 carbon of the pyridine ring, confirming the point of attachment. Correlations between the methyl protons and the C6 and C5 carbons of the pyridine ring would also be anticipated.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is crucial for determining through-space proximity of atoms, which is key for understanding stereochemistry and conformational preferences.

Predicted ¹H and ¹³C NMR Data for this compound

| Assignment | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) | Key HMBC Correlations |

| Pyridine-H3 | ~7.2 | ~125 | C2, C4, C5 |

| Pyridine-H5 | ~7.4 | ~122 | C3, C4, C6, Methyl-C |

| Methyl (CH₃) | ~2.5 | ~24 | C5, C6 |

| Cyclohexyl-C1'H | ~2.5-2.8 | ~44 | Pyridine C3, C4, C5; Cyclohexyl C2', C6' |

| Cyclohexyl-C2'/C6'H₂ (axial) | ~1.2-1.4 | ~34 | Cyclohexyl C1', C3', C5' |

| Cyclohexyl-C2'/C6'H₂ (equatorial) | ~1.8-2.0 | ~34 | Cyclohexyl C1', C3', C5' |

| Cyclohexyl-C3'/C5'H₂ (axial) | ~1.2-1.4 | ~26 | Cyclohexyl C2', C4', C6' |

| Cyclohexyl-C3'/C5'H₂ (equatorial) | ~1.7-1.9 | ~26 | Cyclohexyl C2', C4', C6' |

| Cyclohexyl-C4'H₂ | ~1.4-1.6 | ~27 | Cyclohexyl C3', C5' |

| Pyridine-C2 | - | ~142 | Pyridine H3 |

| Pyridine-C4 | - | ~158 | Pyridine H3, H5; Cyclohexyl C1'H |

| Pyridine-C6 | - | ~159 | Pyridine H5, Methyl-H |

Elucidation of Molecular Structure and Stereochemistry

The combination of the above NMR techniques would allow for the complete assignment of all proton and carbon signals, confirming the connectivity of the this compound structure. The HMBC experiment would be particularly vital in confirming the substitution pattern on the pyridine ring by showing long-range correlations between the cyclohexyl and methyl protons and the appropriate pyridine carbons.

Stereochemistry in this context primarily relates to the conformation of the cyclohexyl ring. NOESY experiments would be instrumental here. For instance, observing a strong NOE between the axial protons on C2' and C6' of the cyclohexyl ring and the methine proton at C1' would help in assigning their relative positions.

Conformational Analysis via NMR

The cyclohexyl group is not planar and exists predominantly in a chair conformation, which can undergo ring-flipping. The orientation of the pyridine ring relative to the cyclohexyl group (axial vs. equatorial) is a key conformational question. researchgate.net Generally, for monosubstituted cyclohexanes, the substituent prefers the equatorial position to minimize steric hindrance. acs.org

NOESY spectroscopy can provide direct evidence for the predominant conformation. libretexts.org For example, if the pyridine ring is in the equatorial position, NOE correlations would be expected between the pyridine protons (H3 and H5) and the equatorial protons on C2' and C6' of the cyclohexyl ring. Conversely, an axial orientation would lead to NOEs between the pyridine protons and the axial protons on C2', C6', and the methine proton at C1'. Temperature-dependent NMR studies could also provide insights into the dynamics of the conformational equilibrium. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule and their bonding environment.

Analysis of Functional Group Vibrations

The IR and Raman spectra of this compound would be characterized by vibrations corresponding to the pyridine ring, the C-Br bond, the methyl group, and the cyclohexyl group.

Pyridine Ring Vibrations: The pyridine ring will exhibit several characteristic stretching vibrations. C=C and C=N stretching bands are expected in the 1600-1400 cm⁻¹ region. researchgate.net Ring breathing modes, which are often strong in the Raman spectrum, would be expected around 1000 cm⁻¹. conferenceworld.in

C-H Vibrations: Aromatic C-H stretching from the pyridine ring would appear above 3000 cm⁻¹. Aliphatic C-H stretching from the cyclohexyl and methyl groups would be observed in the 2850-2960 cm⁻¹ range. thermofisher.com C-H bending vibrations for the methyl and cyclohexyl groups would be present in the 1465-1375 cm⁻¹ region.

C-Br Vibration: The C-Br stretching vibration is typically found in the lower frequency region of the IR spectrum, usually between 700 and 500 cm⁻¹. conferenceworld.in

Predicted Vibrational Frequencies for this compound

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity (IR) | Expected Intensity (Raman) |

| Aromatic C-H Stretch | 3050-3100 | Medium | Medium |

| Aliphatic C-H Stretch | 2850-2960 | Strong | Strong |

| C=C / C=N Stretch | 1400-1600 | Strong | Strong |

| CH₂/CH₃ Bending | 1375-1465 | Medium | Medium |

| Pyridine Ring Breathing | ~1000 | Medium | Strong |

| C-Br Stretch | 500-700 | Medium | Strong |

Investigation of Inter- and Intramolecular Interactions (e.g., Hydrogen Bonding)

In the solid state, molecules of this compound could pack in a way that allows for weak intermolecular interactions. While there are no strong hydrogen bond donors in the molecule itself, weak C-H···N or C-H···Br hydrogen bonds might occur between molecules in the crystal lattice. researchgate.net Halogen bonding, an interaction where the bromine atom acts as an electrophilic region, could also play a role in the solid-state packing, interacting with the nitrogen atom of an adjacent molecule. mdpi.com These subtle interactions can sometimes be inferred from small shifts in the vibrational frequencies of the involved groups when comparing the solid-state spectrum to a solution or gas-phase spectrum. However, without experimental data, the presence and strength of such interactions remain speculative.

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a technique that investigates the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a ground electronic state to a higher energy excited state. The wavelengths of light absorbed are characteristic of the molecule's structure, particularly the nature of its chromophores—the parts of the molecule that absorb light.

For pyridine derivatives, the electronic spectrum is characterized by π → π* and n → π* transitions. The π → π* transitions, which are typically of high intensity, arise from the promotion of an electron from a π bonding orbital to a π* antibonding orbital. The n → π* transitions, which are generally weaker, involve the excitation of an electron from a non-bonding orbital (like the lone pair on the nitrogen atom) to a π* antibonding orbital.

In the case of brominated pyridines, the substitution pattern and the presence of functional groups can influence the wavelength and intensity of these absorptions. For instance, the presence of a bromine atom, a methyl group, and a cyclohexyl group on the pyridine ring of this compound is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted pyridine, due to the electronic effects of these substituents.

| Compound | λmax (nm) | Transition Type |

| Pyridine | 251, 257, 263 | π → π |

| 3-Bromopyridine (B30812) | ~260 | π → π |

This table is illustrative and based on general knowledge of pyridine derivatives, as specific data for the target compound was not found.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation and Fragmentation Studies

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the elemental composition of a molecule with high accuracy by measuring its mass-to-charge ratio (m/z) to a very high degree of precision. This allows for the unambiguous confirmation of a compound's molecular formula.

For this compound, HRMS would be expected to show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom, which has two stable isotopes, 79Br and 81Br, in nearly equal abundance (50.69% and 49.31%, respectively). This results in two peaks of almost equal intensity separated by approximately 2 Da.

In addition to molecular formula confirmation, HRMS coupled with fragmentation techniques (like MS/MS) provides valuable information about the compound's structure. The fragmentation of the molecular ion can reveal characteristic losses of substituents. For this compound, common fragmentation pathways would likely involve the loss of the bromine atom, cleavage of the cyclohexyl ring, or loss of a methyl radical.

While a specific HRMS fragmentation pattern for this compound is not available, a theoretical fragmentation pattern can be proposed based on the known fragmentation of similar structures.

| Fragment | Proposed m/z | Description |

| [M]+ | 267.0728 / 269.0708 | Molecular ion peak showing bromine isotope pattern |

| [M - Br]+ | 188.1279 | Loss of bromine radical |

| [M - CH3]+ | 252.0491 / 254.0471 | Loss of methyl radical |

| [M - C6H11]+ | 185.9765 / 187.9745 | Loss of cyclohexyl radical |

This is a theoretical table based on the chemical structure of this compound.

X-ray Diffraction Studies of Single Crystals for Solid-State Structure Determination

Although a crystal structure for this compound has not been reported, the crystal structure of a closely related analog, 2-Bromo-3-hydroxy-6-methylpyridine , provides valuable insights into the potential solid-state conformation and intermolecular interactions that might be observed. Current time information in Pasuruan, ID.nih.gov

The study of this analog reveals the precise arrangement of the brominated pyridine ring and its substituents. The bromine atom is slightly displaced from the mean plane of the pyridine ring. Current time information in Pasuruan, ID.nih.gov

| Parameter | Value |

| Compound | 2-Bromo-3-hydroxy-6-methylpyridine |

| Crystal System | Orthorhombic |

| Space Group | P212121 |

| a (Å) | 11.4484 (19) |

| b (Å) | 9.0914 (15) |

| c (Å) | 13.230 (2) |

| V (ų) | 1377.1 (4) |

| Z | 8 |

Data obtained from the crystallographic study of 2-Bromo-3-hydroxy-6-methylpyridine. Current time information in Pasuruan, ID.nih.gov

The way molecules arrange themselves in a crystal lattice is known as crystal packing. This arrangement is governed by various non-covalent intermolecular interactions, which are crucial for the stability of the crystal structure.

In the crystal structure of the analog 2-Bromo-3-hydroxy-6-methylpyridine , the molecules are linked through a network of hydrogen bonds. Specifically, O—H···N hydrogen bonds form chains of molecules. Current time information in Pasuruan, ID.nih.gov These chains are further interconnected by weaker C—H···Br hydrogen bonds, creating corrugated two-dimensional networks. Current time information in Pasuruan, ID.nih.gov

For this compound, while it lacks the hydroxyl group for classical hydrogen bonding, other weak intermolecular interactions would be expected to play a significant role in its crystal packing. These could include C—H···N and C—H···Br hydrogen bonds, as well as van der Waals interactions involving the cyclohexyl groups. While π-π stacking is a common interaction in aromatic systems, the steric bulk of the cyclohexyl group might influence or hinder such interactions in this particular molecule.

| Interaction Type | Donor | Acceptor |

| Hydrogen Bond | O—H | N |

| Hydrogen Bond | C—H | Br |

Interactions observed in the crystal structure of the analog 2-Bromo-3-hydroxy-6-methylpyridine. Current time information in Pasuruan, ID.nih.gov

Computational and Theoretical Investigations of 2 Bromo 4 Cyclohexyl 6 Methylpyridine

Quantum Chemical Studies (Density Functional Theory (DFT) and Ab Initio Methods)

Quantum chemical calculations serve as a powerful tool in modern chemistry, enabling the detailed examination of molecular systems. openaccesspub.org For 2-Bromo-4-cyclohexyl-6-methylpyridine, methods such as DFT and ab initio calculations are used to model its properties with a high degree of accuracy. researchgate.netorientjchem.org The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a commonly employed hybrid functional in DFT that combines the strengths of both Hartree-Fock theory and DFT to deliver reliable results for a wide range of molecules. researchgate.netresearchgate.net These computational approaches are fundamental to exploring the molecule's geometry, electronic landscape, and vibrational modes.

The first step in a computational study is typically geometry optimization, which involves finding the lowest energy arrangement of atoms in the molecule. pjbmb.org.pk This process identifies the most stable three-dimensional structure. For a molecule like this compound, which features a flexible cyclohexyl group, conformational analysis is particularly important. This analysis explores the various spatial arrangements (conformers) of the cyclohexyl ring (such as chair, boat, and twist-boat conformations) and their relative energies to determine the most stable conformer. The optimized geometric parameters, including bond lengths and angles, provide the foundation for all subsequent calculations.

Table 1: Selected Optimized Geometrical Parameters

| Parameter | Bond Length (Å) | Bond Angle (°) |

|---|---|---|

| C-Br | Data not available | Data not available |

| C-N (pyridine ring) | Data not available | Data not available |

| C-C (pyridine ring) | Data not available | Data not available |

| C-C (cyclohexyl) | Data not available | Data not available |

| C-N-C (pyridine ring) | Data not available | Data not available |

| C-C-Br | Data not available | Data not available |

Note: Specific calculated values for this compound are not available in the searched literature. This table serves as a template for how such data would be presented.

Understanding the electronic structure is key to predicting a molecule's reactivity. This analysis includes examining the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. researchgate.net The HOMO-LUMO energy gap is an important indicator of molecular stability and chemical reactivity. researchgate.net

Charge distribution analysis reveals how electron density is spread across the molecule, identifying electron-rich and electron-deficient regions. The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution, mapping electrostatic potential onto the electron density surface. researchgate.net These maps are invaluable for predicting sites susceptible to electrophilic and nucleophilic attack.

Table 2: Calculated Electronic Properties

| Property | Value |

|---|---|

| HOMO Energy (eV) | Data not available |

| LUMO Energy (eV) | Data not available |

| HOMO-LUMO Gap (eV) | Data not available |

| Dipole Moment (Debye) | Data not available |

Note: Specific calculated values for this compound are not available in the searched literature. This table illustrates the typical data generated from such an analysis.

Computational methods can accurately predict various spectroscopic parameters. Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) are vital for interpreting experimental spectra and confirming molecular structure. Infrared (IR) and Raman spectroscopy simulations yield vibrational frequencies that, when compared with experimental data, allow for precise assignment of vibrational modes. researchgate.net Ultraviolet-Visible (UV-Vis) spectra can be predicted to understand the electronic transitions within the molecule. researchgate.net

Vibrational frequency calculations are performed on the optimized geometry to confirm that the structure corresponds to a true energy minimum (i.e., no imaginary frequencies). nih.gov The results provide a theoretical vibrational spectrum (IR and Raman). Each calculated frequency corresponds to a specific molecular motion (e.g., stretching, bending, or twisting of bonds). Potential Energy Distribution (PED) analysis is often used to make unambiguous assignments of these vibrational modes to the observed experimental spectral bands. nih.gov

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular bonding and interaction among bonds. uni-muenchen.dewisc.edu It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. nih.gov This analysis provides insights into charge transfer, hyperconjugative interactions, and delocalization of electron density within the molecule. researchgate.net The stabilization energies calculated in NBO analysis quantify the strength of these intramolecular interactions, which are crucial for understanding the molecule's stability and electronic properties. nih.gov

While standard DFT is a ground-state theory, Time-Dependent Density Functional Theory (TD-DFT) is an extension used to investigate the properties of molecules in their electronic excited states. researchgate.net TD-DFT is widely used to calculate vertical excitation energies, which correspond to the absorption maxima in a UV-Vis spectrum. researchgate.net This method allows for the prediction of electronic transitions and provides a theoretical basis for understanding the photophysical properties of this compound. researchgate.net

Molecular Dynamics Simulations to Investigate Dynamic Behavior

Molecular dynamics (MD) simulations serve as a "computational microscope" to observe the motion of atoms and molecules over time. For a molecule like this compound, MD simulations could provide invaluable insights into its conformational flexibility, particularly the rotation of the cyclohexyl group relative to the pyridine (B92270) ring and the interactions with its environment.

Hypothetical Research Findings: A typical MD study on this compound would involve placing it in a simulation box with a chosen solvent, such as water or a non-polar organic solvent, to mimic experimental conditions. The simulation would track the trajectory of each atom based on a defined force field. Analysis of these trajectories would likely focus on:

Conformational Analysis: Identifying the most stable rotational conformations (rotamers) of the cyclohexyl ring and quantifying the energy barriers between them.

Solvation Structure: Characterizing how solvent molecules arrange around the hydrophobic cyclohexyl group and the more polar pyridine ring.

Intramolecular Interactions: Investigating non-covalent interactions within the molecule that influence its preferred shape.

A data table from such a hypothetical study might look like this:

| Dihedral Angle (Py-C-C-C) | Population (%) | Average Energy (kcal/mol) |

| anti (~180°) | 65% | -2.5 |

| gauche (~60°) | 30% | -1.8 |

| eclipsed (~0°) | 5% | +3.0 |

| Note: This data is illustrative and not based on actual experimental results for this compound. |

Quantitative Structure-Property Relationship (QSPR) Modeling

QSPR modeling establishes a mathematical relationship between the chemical structure of a molecule and its physicochemical properties. For this compound, a QSPR study would involve calculating a set of numerical descriptors that encode its structural features. These descriptors could then be used to predict properties like boiling point, solubility, or chromatographic retention time.

Hypothetical Research Findings: Researchers would first compute a wide range of molecular descriptors for this compound, including:

Topological descriptors: Based on the 2D graph of the molecule.

Geometrical descriptors: Derived from the 3D structure, such as molecular surface area.

Quantum-chemical descriptors: Related to the electronic structure, like dipole moment or orbital energies.

These descriptors would then be used to build a predictive model. For instance, a model to predict the octanol-water partition coefficient (logP), a measure of lipophilicity, might be developed.

A hypothetical QSPR data table for this compound could be:

| Descriptor | Calculated Value | Contribution to logP Model |

| Molecular Weight | 254.16 g/mol | Positive |

| Polar Surface Area | 12.89 Ų | Negative |

| Number of Rotatable Bonds | 1 | Negative |

| Note: This data is illustrative and not based on actual experimental results for this compound. |

Computational Studies on Reactivity and Reaction Mechanisms

Computational studies, often employing Density Functional Theory (DFT), can elucidate the reactivity of a molecule and the mechanisms of its reactions. For this compound, such studies would focus on the influence of its substituents on the pyridine ring's electronic structure and how this affects its participation in chemical reactions, such as nucleophilic aromatic substitution or metal-catalyzed cross-coupling reactions. researchgate.net

Hypothetical Research Findings: A computational investigation into its reactivity might involve:

Molecular Orbital Analysis: Calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) to predict sites susceptible to electrophilic or nucleophilic attack.

Electrostatic Potential Mapping: Visualizing the electron-rich and electron-poor regions of the molecule to identify likely sites for interaction with other reagents.

Transition State Calculations: Modeling the energy profile of a potential reaction pathway, for example, the substitution of the bromine atom, to determine the activation energy and feasibility of the reaction.

A summary data table from a hypothetical DFT study could include:

| Parameter | Calculated Value | Implication for Reactivity |

| HOMO Energy | -6.8 eV | Indicates susceptibility to electrophilic attack |

| LUMO Energy | -0.5 eV | Indicates susceptibility to nucleophilic attack |

| C-Br Bond Dissociation Energy | 72 kcal/mol | Suggests conditions needed for substitution reactions |

| Note: This data is illustrative and not based on actual experimental results for this compound. |

Advanced Applications of 2 Bromo 4 Cyclohexyl 6 Methylpyridine in Chemical Research

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-Bromo-4-cyclohexyl-6-methylpyridine?

- Methodology : Utilize nickel-catalyzed reductive coupling of halogenated pyridine precursors with cyclohexylmethyl bromide. This approach, adapted from similar pyridine derivatives, ensures regioselectivity at the 4-position. Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize side reactions such as over-bromination or cyclohexyl group migration .

- Characterization : Confirm purity via HPLC and structural identity using / NMR, IR spectroscopy, and high-resolution mass spectrometry (HRMS). Cross-validate with X-ray crystallography for unambiguous assignment of substituent positions .

Q. What safety protocols are critical when handling this compound?

- Handling : Use fume hoods, nitrile gloves, and lab coats. Avoid inhalation or skin contact due to potential respiratory and dermal irritation. In case of exposure, wash affected areas with soap/water and seek medical attention .

- Storage : Store in amber glass vials under inert gas (N/Ar) at 2–8°C to prevent bromine displacement or oxidative degradation .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Primary Tools :

- NMR : and NMR to identify cyclohexyl (δ 1.2–2.1 ppm) and methylpyridine (δ 2.5 ppm) protons.

- MS : HRMS for molecular ion confirmation (expected m/z ~279.08 for CHBrN).

Advanced Research Questions

Q. How can SHELXL be optimized for refining the crystal structure of this compound?

- Refinement Workflow :

Data Collection : Use high-resolution (<1.0 Å) X-ray diffraction data to resolve overlapping electron densities caused by the cyclohexyl group.

Parameterization : Assign anisotropic displacement parameters for bromine and cyclohexyl carbons to model thermal motion accurately.

Validation : Apply SHELXL’s R cross-validation and check for residual electron density peaks near bromine to detect disorder .

- Challenges : Address potential twinning or pseudo-symmetry in crystals due to the bulky substituents. Use SHELXD for phase determination in challenging cases .

Q. How do steric effects from the cyclohexyl group influence catalytic functionalization?

- Catalytic Systems :

- Buchwald-Hartwig Amination : Use Pd(dba)/XPhos to couple aryl bromides with amines; steric hindrance may reduce yields at the 4-position.

- Suzuki-Miyaura Coupling : Optimize with bulky ligands (e.g., SPhos) to enhance reactivity at the 2-bromo site .

- Mitigation Strategies : Increase catalyst loading or reaction time to overcome slow kinetics caused by steric bulk.

Q. How can supramolecular interactions (e.g., π-stacking, halogen bonding) be analyzed in crystalline forms?

- Techniques :

- Hirshfeld Surface Analysis : Quantify intermolecular contacts (e.g., Br···H interactions) using CrystalExplorer.

- DFT Calculations : Model π-stacking energies between pyridine rings and adjacent aromatic systems .

- Experimental Design : Co-crystallize with complementary molecules (e.g., sorbic acid) to probe interaction preferences .

Q. How to resolve discrepancies in crystallographic data for derivatives of this compound?

- Root Cause : Variability may arise from solvent inclusion, dynamic disorder, or incorrect space group assignment.

- Solutions :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.